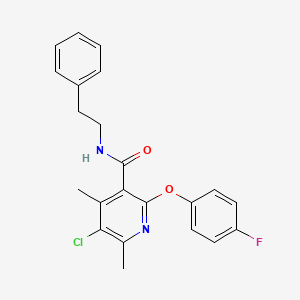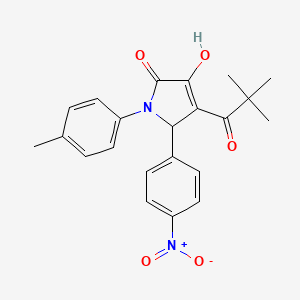![molecular formula C11H12N4O2 B11514167 4-[(E)-(2-Methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B11514167.png)
4-[(E)-(2-Methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-Methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is known for its vibrant color and is often used in dye and pigment industries. Its molecular formula is C10H10N4O2, and it has a molecular weight of 218.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general procedure is as follows:
Diazotization: An aromatic amine (e.g., 2-methoxyaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-methyl-1H-pyrazol-5-ol in an alkaline medium (e.g., sodium hydroxide) to form the azo compound.
The reaction is typically carried out at low temperatures (0-5°C) to maintain the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-Methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc in acetic acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using concentrated sulfuric acid; halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Various carboxylic acids and quinones.
Reduction: Corresponding aromatic amines.
Substitution: Nitro, sulfonic, and halogenated derivatives of the original compound.
Scientific Research Applications
4-[(E)-(2-Methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry for the detection of various metal ions.
Biology: Employed in the study of enzyme kinetics and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its biological activity.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-Methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form aromatic amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The compound can also act as a ligand, binding to metal ions and forming complexes that can influence biochemical pathways.
Comparison with Similar Compounds
4-[(E)-(2-Methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol can be compared with other azo compounds such as:
4-[(E)-(4-Methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Another azo compound with different substituents, used in different applications.
4-[(E)-(4-Butylphenyl)diazenyl]phenol: A structurally related compound with different physical and chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other azo compounds.
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)diazenyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H12N4O2/c1-7-10(11(16)15-12-7)14-13-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H2,12,15,16) |
InChI Key |
NRCCLBAIQUIZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2OC |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone](/img/structure/B11514090.png)
![7-[3-(dimethylamino)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11514091.png)

![7-(4-fluorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11514107.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide](/img/structure/B11514111.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B11514127.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11514128.png)
![ethyl 5-(acetyloxy)-2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11514136.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11514140.png)
![Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate](/img/structure/B11514148.png)

![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11514161.png)
![2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]quinoline-4-carbonitrile](/img/structure/B11514175.png)
